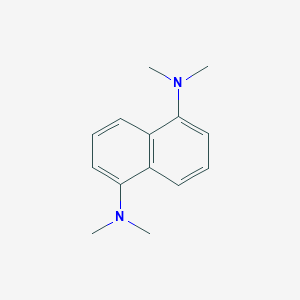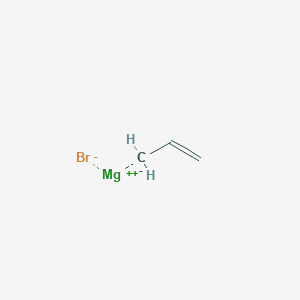
Allylmagnesium bromide
概要
説明
Allylmagnesium bromide, also known as prop-2-enylmagnesium bromide, is an organomagnesium compound and a member of the Grignard reagents family. It is commonly used in organic synthesis to introduce the allyl group into various substrates. The compound is typically available as a solution in diethyl ether and is highly reactive, making it a valuable tool in synthetic chemistry .
作用機序
Target of Action
Allylmagnesium bromide is a Grignard reagent . Its primary target is the aza-aromatic heterocycles , where it serves as a selective nucleophile .
Mode of Action
The mode of action of this compound involves the introduction of the allyl group to its targets . This is achieved through a Grignard reaction, a type of organometallic chemical reaction .
Biochemical Pathways
It’s known that grignard reagents, including this compound, are used in a variety of chemical syntheses, implying their involvement in multiple biochemical pathways .
Result of Action
The result of this compound’s action is the introduction of the allyl group to aza-aromatic heterocycles . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
This compound is sensitive to both air and moisture . The reaction temperature is maintained below 0 °C to suppress the formation of hexadiene . These factors indicate that the action, efficacy, and stability of this compound are significantly influenced by environmental conditions such as temperature, air, and moisture.
生化学分析
Biochemical Properties
Allylmagnesium bromide is a selective nucleophile toward aza-aromatic heterocycles
Molecular Mechanism
It is known to be involved in the Grignard reaction, which is a key step in various syntheses
Temporal Effects in Laboratory Settings
It is known to be air sensitive and moisture sensitive , suggesting that it may degrade in the presence of air or moisture.
準備方法
Synthetic Routes and Reaction Conditions: Allylmagnesium bromide is synthesized by the reaction of magnesium turnings with allyl bromide in an anhydrous diethyl ether solution. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained below 0°C to suppress the formation of hexadiene, a byproduct .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient cooling systems to maintain the low temperature required. The product is then purified and stored under an inert atmosphere to prevent degradation .
化学反応の分析
Types of Reactions: Allylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can couple with other organometallic reagents to form complex organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions.
Other Organometallic Reagents: Used in the presence of catalysts like palladium or nickel.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions.
科学的研究の応用
Allylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and fine chemicals
類似化合物との比較
Allylmagnesium chloride: Similar in reactivity but uses allyl chloride instead of allyl bromide.
Vinylmagnesium bromide: Another Grignard reagent with a vinyl group instead of an allyl group.
Isopropylmagnesium chloride: Contains an isopropyl group instead of an allyl group.
Uniqueness: Allylmagnesium bromide is unique due to its ability to introduce the allyl group into various substrates, which is valuable in the synthesis of complex organic molecules. Its high reactivity and selectivity make it a preferred reagent in many synthetic applications .
特性
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUYIQDSMINEY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938266 | |
| Record name | Allylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1730-25-2 | |
| Record name | Allylmagnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Allylmagnesium bromide (CH2=CHCH2MgBr) is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. It typically acts as a source of nucleophilic allyl anion (CH2=CHCH2-), which attacks electrophilic centers in various organic molecules.
A:* Molecular formula: C3H5MgBr* Molecular weight: 145.33 g/mol* Spectroscopic data: The proton nuclear magnetic resonance (1H NMR) spectrum of this compound reveals interesting insights into its structure. Contrary to expectations based on a single classical structure, the alpha (α) and gamma (γ) protons exhibit magnetic equivalence. [, ] This observation suggests a dynamic structure or a rapid equilibrium between different conformations in solution.
ANone: this compound is a highly reactive compound, typically prepared and used in situ under anhydrous conditions.
- Sensitivity to moisture and air: It readily reacts with moisture and oxygen, decomposing into non-reactive species. [, ] Therefore, reactions employing this compound necessitate dry solvents and inert atmosphere (like nitrogen or argon) to prevent decomposition.
- Solvent effects: The choice of solvent can significantly impact the reactivity and selectivity of this compound. For instance, it reacts with 3,4-epoxy-1-butene with higher regioselectivity in diethyl ether compared to tetrahydrofuran. []
- Temperature effects: Reaction temperature can influence both reaction rates and selectivity. In one study, an α-deuterium secondary kinetic isotope effect was observed in the reaction with benzaldehyde at -78 °C, but this effect disappeared at room temperature. []
ANone: While primarily recognized as a stoichiometric reagent, this compound can contribute to catalytic processes:
- Preparation of other organometallic reagents: this compound is employed in the synthesis of more elaborate organometallic reagents crucial for specific transformations. For example, it reacts with B-methoxydiisopinocampheylborane to generate (+)-B-allyldiisopinocampheylborane, a chiral allylborating reagent. []
- In situ generation of reactive species: The reaction of this compound with specific reagents can generate reactive intermediates involved in catalytic cycles. For instance, in the presence of dilithium tetrachlorocuprate (Li2CuCl4), it facilitates the coupling of α,ω-dihaloalkanes to produce haloalkenes or alkadienes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



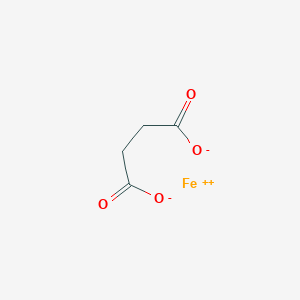
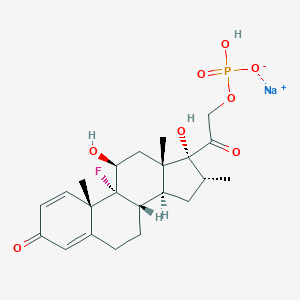
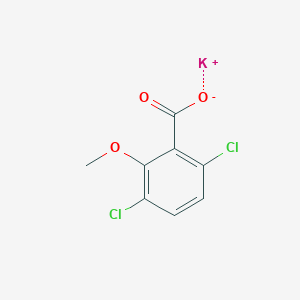

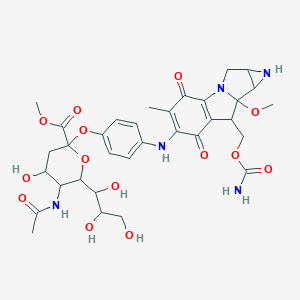
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)



![Methanol, [p-(dimethylamino)phenyl]diphenyl-](/img/structure/B157828.png)

